Pentyl dibromoacetate

Description

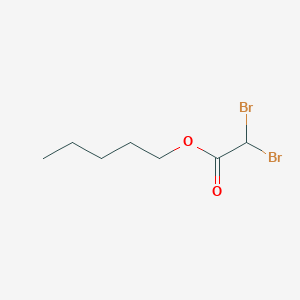

Pentyl dibromoacetate is an organobromine compound belonging to the class of halogenated esters. Its structure consists of a pentyl ester group (C₅H₁₁O⁻) linked to a dibromoacetic acid moiety (CHBr₂COOH). The molecular formula is C₇H₁₀Br₂O₂, with a molecular weight of 293.97 g/mol.

Properties

CAS No. |

59956-57-9 |

|---|---|

Molecular Formula |

C7H12Br2O2 |

Molecular Weight |

287.98 g/mol |

IUPAC Name |

pentyl 2,2-dibromoacetate |

InChI |

InChI=1S/C7H12Br2O2/c1-2-3-4-5-11-7(10)6(8)9/h6H,2-5H2,1H3 |

InChI Key |

UDAZIQYWBGAKSW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl dibromoacetate can be synthesized through the esterification of dibromoacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process where dibromoacetic acid and pentanol are fed into a reactor along with a catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products. The purity of the final product is ensured through multiple distillation steps.

Chemical Reactions Analysis

Types of Reactions

Pentyl dibromoacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in this compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of pentyl glycolate.

Reduction Reactions: The compound can be reduced to form pentyl bromoacetate or pentyl acetate, depending on the reducing agent used.

Oxidation Reactions: Oxidation of this compound can lead to the formation of pentyl dibromoacetic acid.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.

Major Products

Pentyl glycolate: Formed through substitution reactions.

Pentyl bromoacetate: Formed through partial reduction.

Pentyl acetate: Formed through complete reduction.

Pentyl dibromoacetic acid: Formed through oxidation.

Scientific Research Applications

Pentyl dibromoacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of brominated pharmaceuticals.

Industry: this compound is used in the production of specialty chemicals and as a reagent in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pentyl dibromoacetate involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive and can undergo substitution reactions with various nucleophiles. The ester group can also participate in hydrolysis reactions, leading to the formation of dibromoacetic acid and pentanol. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and electrophiles present in the reaction environment.

Comparison with Similar Compounds

Functional Group and Reactivity

The following table compares pentyl dibromoacetate with structurally related compounds from the evidence:

Key Observations :

- Bromine Content: this compound and Ethyl 2-bromo-3-cyano...phenylacetate both contain bromine, but the latter includes additional electron-withdrawing groups (cyano, difluoromethyl), which may enhance its stability in aromatic systems .

- Ester Chain Length: this compound’s pentyl chain contrasts with the ethyl chain in ’s compound.

- Toxicity Profile: While this compound lacks specific data, phosphonate esters like pentyl methylphosphonofluoridate () are highly toxic and regulated under chemical weapons conventions. This underscores the need for cautious handling of reactive esters .

Q & A

Basic Research Questions

Q. How can pentyl dibromoacetate be synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of dibromoacetic acid with pentanol under acidic catalysis (e.g., sulfuric acid). Azeotropic distillation may be employed to remove water and shift equilibrium toward product formation . Characterization requires nuclear magnetic resonance (NMR) to confirm ester linkage (e.g., H NMR peaks for the pentyl chain at δ 0.8–1.6 ppm and dibromoacetate carbonyl at δ 170–175 ppm). Mass spectrometry (MS) can verify molecular weight (expected [M+H] at m/z 259). Purity assessment via gas chromatography (GC) or high-performance liquid chromatography (HPLC) is critical, with calibration against certified standards .

Q. What safety protocols are recommended for handling this compound in research laboratories?

- Methodological Answer : Due to limited toxicity data for this compound, protocols should align with halogenated acetate analogs. Use fume hoods to minimize inhalation risks, and wear nitrile gloves, goggles, and lab coats to prevent dermal contact . Store in corrosion-resistant containers at ≤4°C to reduce volatility. Emergency procedures should include neutralization of spills with sodium bicarbonate and disposal via hazardous waste channels. Regularly monitor air quality using gas detectors calibrated for halogenated compounds .

Advanced Research Questions

Q. What kinetic models are applicable for studying catalytic reactions involving this compound and amines?

- Methodological Answer : Brønsted acid/base catalysis, as demonstrated in pentyl acetate-ethanolamine systems, can be adapted . Use pseudo-first-order kinetics under excess amine conditions. Track reaction progress via HPLC or GC-MS to quantify intermediates (e.g., dibromoacetamide derivatives). Rate constants () should be calculated using nonlinear regression of time-dependent concentration data. For complex pathways (e.g., parallel hydrolysis or side reactions), employ global kinetic modeling software (e.g., Kintek Explorer) to validate proposed mechanisms .

Q. How can researchers resolve contradictions in reported toxicity thresholds for halogenated acetates?

- Methodological Answer : Discrepancies often arise from methodological variability (e.g., solvent effects, odor delivery systems). Standardize testing using OECD Guidelines 423 (acute oral toxicity) or 403 (inhalation). For in vitro assays, use human cell lines (e.g., HepG2 for hepatotoxicity) with controlled solvent concentrations (≤0.1% v/v) to avoid interference . Meta-analysis of existing data should account for variables like exposure duration and species-specific metabolic pathways .

Q. What experimental designs effectively analyze environmental persistence and degradation pathways of this compound?

- Methodological Answer : Conduct soil column studies to assess mobility and microbial degradation. Spike soil samples with this compound and monitor breakdown products (e.g., dibromoacetic acid) via LC-MS/MS. For enzymatic bioremediation, screen bacterial consortia from contaminated sites for esterase activity using chromogenic substrates (e.g., p-nitrophenyl acetate). Optimize conditions (pH 7–8, 30°C) and track reaction progress with HPLC, as described for pentyl xylosides .

Data Contradiction Analysis

- Example : Conflicting kinetic data for pentyl acetate-ethanolamine reactions (e.g., selectivity curves vs. conversion rates) highlight the need for standardized catalyst loading and temperature control. Reproduce experiments at fixed molar ratios (e.g., 1:1 this compound:amine) and validate using Arrhenius plots to isolate temperature-dependent effects .

Key Research Gaps

- Toxicokinetics : No data exist for this compound’s bioaccumulation potential (BCF) or metabolite profiling. Apply radiolabeled C-tracers in aquatic models (e.g., Daphnia magna) to address this .

- Catalytic Specificity : The role of solvent polarity in dibromoacetate reactivity remains unexplored. Compare reaction rates in aprotic (e.g., THF) vs. protic (e.g., ethanol) solvents using DFT calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.